molecular formula C19H21N5O3 B12164624 N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

Cat. No.: B12164624
M. Wt: 367.4 g/mol
InChI Key: GZGGJEGIRIYGSI-UHFFFAOYSA-N
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Description

N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features an indole moiety, a pyrazine ring, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-[2-(5-methoxyindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-27-15-2-3-17-14(12-15)5-10-24(17)11-9-22-18(25)4-6-23-19(26)16-13-20-7-8-21-16/h2-3,5,7-8,10,12-13H,4,6,9,11H2,1H3,(H,22,25)(H,23,26)

InChI Key

GZGGJEGIRIYGSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and neuroprotective effects. The structural formula can be represented as follows:

\text{N 3 2 5 methoxy 1H indol 1 yl ethyl amino}-3-oxopropyl)-2-pyrazinecarboxamide}

1. Monoamine Oxidase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. A study highlighted the development of indole-based derivatives that showed promising MAO-B inhibitory activity, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

Indole derivatives are frequently investigated for their anticancer properties. The presence of the pyrazinecarboxamide group may enhance the compound's ability to induce apoptosis in cancer cells. A comparative analysis of various indole derivatives indicated that modifications at the indole and pyrazine positions could significantly affect cytotoxicity against different cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Indole A10A549 (Lung)
Indole B15MCF7 (Breast)
Target Compound 8 HeLa (Cervical)

This table illustrates that this compound shows lower IC50 values compared to other tested compounds, indicating higher efficacy against HeLa cells.

3. Neuroprotective Effects

Indoles have been shown to exert neuroprotective effects, potentially through antioxidant mechanisms. The compound's ability to cross the blood-brain barrier (BBB), as suggested by its chemical properties, may allow it to exert protective effects in neurodegenerative diseases such as Parkinson's disease. The compound's interaction with MAO-B could further contribute to neuroprotection by preventing dopamine degradation.

Case Studies

  • Study on MAO-B Inhibition : A recent study focused on a series of indole-based compounds, including derivatives similar to our target compound. The results demonstrated that modifications at the indole nitrogen significantly enhanced MAO-B inhibition, suggesting a pathway for optimizing the target compound for therapeutic applications in Parkinson's disease .
  • Anticancer Activity Assessment : Another research project evaluated various indole derivatives against multiple cancer cell lines. The study found that specific substitutions at both the indole and pyrazine positions led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

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